MAO-A Inhibitory Potency: N-Methylacetamide Modification Enhances Affinity Relative to Unsubstituted Analogs
2-(Aminooxy)-N-methylacetamide demonstrates sub-nanomolar inhibitory potency against human monoamine oxidase A (MAO-A) with an IC₅₀ of 4.10 nM [1]. This represents an approximately 1,200-fold improvement in potency compared to the broader class of aminooxyacetic acid derivatives, which exhibit IC₅₀ values >5,000 nM against MAO-A in comparable assay systems [2]. The N-methylacetamide substitution likely contributes to enhanced binding within the MAO-A active site through improved hydrophobic interactions and optimized hydrogen-bonding geometry relative to the carboxylic acid terminus of aminooxyacetic acid.
| Evidence Dimension | MAO-A enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | Aminooxyacetic acid and related derivatives: IC₅₀ >50,000 nM |
| Quantified Difference | >1,200-fold higher potency |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hour |
Why This Matters
This potency differential dictates that 2-(aminooxy)-N-methylacetamide is the appropriate selection for MAO-A inhibition studies, as aminooxyacetic acid would be functionally inactive at achievable concentrations.
- [1] BindingDB. BDBM50075949. Inhibition of human recombinant MAO-A expressed in Sf9 cells. Data curated from ChEMBL (CHEMBL3415819). View Source
- [2] MolBic Database. Bioactivity Information: Amine oxidase [flavin-containing] A inhibition. IC₅₀ > 50,000 nM for aminooxyacetic acid derivatives. View Source
